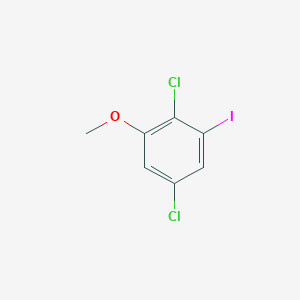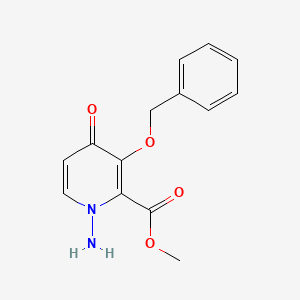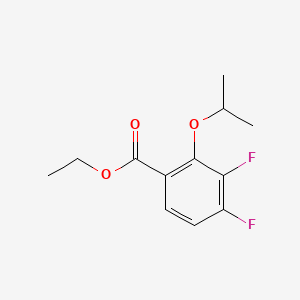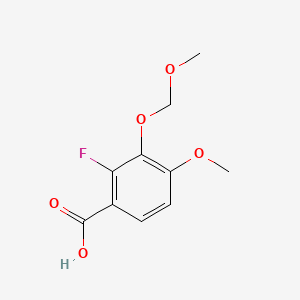
2,5-Dichloro-1-iodo-3-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-1-iodo-3-methoxybenzene is an aromatic compound with the molecular formula C7H5Cl2IO It is characterized by the presence of two chlorine atoms, one iodine atom, and one methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-1-iodo-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2,5-dichloro-3-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 2,5-Dichloro-1-iodo-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the iodine atom can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2,5-dichloro-3-methoxyphenol, while oxidation with potassium permanganate can produce 2,5-dichloro-3-methoxybenzoic acid .
科学的研究の応用
2,5-Dichloro-1-iodo-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism by which 2,5-Dichloro-1-iodo-3-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as an electrophile or nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved include interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological processes .
類似化合物との比較
- 2,5-Dichloro-1-iodo-4-methoxybenzene
- 2,5-Dichloro-1-iodo-3-ethoxybenzene
- 2,5-Dichloro-1-iodo-3-methylbenzene
Comparison: Compared to these similar compounds, 2,5-Dichloro-1-iodo-3-methoxybenzene is unique due to the presence of the methoxy group at the 3-position, which influences its reactivity and interactions with other molecules. This structural difference can lead to variations in chemical behavior and biological activity, making it a valuable compound for specific research and industrial applications .
特性
分子式 |
C7H5Cl2IO |
|---|---|
分子量 |
302.92 g/mol |
IUPAC名 |
2,5-dichloro-1-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 |
InChIキー |
XDSSWQZZHBXJEX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)Cl)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)
![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)








![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)

